N,N-Dimethyl-2-phenylethanethioamide

Vue d'ensemble

Description

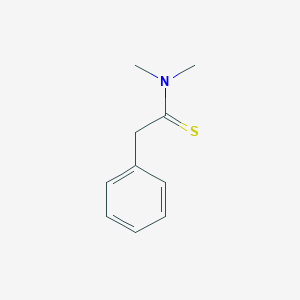

N,N-Dimethyl-2-phenylethanethioamide is an organic compound with the molecular formula C10H13NS and a molecular weight of 179.29 g/mol . It is primarily used in proteomics research and other biochemical applications . This compound is characterized by the presence of a thioamide functional group, which is a sulfur analog of an amide.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Dimethyl-2-phenylethanethioamide can be synthesized through various methods. One common synthetic route involves the reaction of N,N-dimethylamine with 2-phenylethanethioamide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Dimethyl-2-phenylethanethioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The thioamide group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides depending on the nucleophile used.

Applications De Recherche Scientifique

N,N-Dimethyl-2-phenylethanethioamide has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Industry: The compound is used in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of N,N-Dimethyl-2-phenylethanethioamide involves its interaction with various molecular targets. The thioamide group can form strong bonds with metal ions and other electrophilic species, making it useful in catalysis and coordination chemistry. The compound can also interact with biological macromolecules, influencing their structure and function .

Comparaison Avec Des Composés Similaires

N,N-Dimethylformamide: A common solvent with similar structural features but different functional groups.

N,N-Dimethylacetamide: Another solvent with similar applications but distinct chemical properties.

N,N-Dimethylbenzothioamide: A structurally related compound with a benzene ring instead of a phenyl group

Uniqueness: N,N-Dimethyl-2-phenylethanethioamide is unique due to its specific combination of a thioamide group and a phenylethyl backbone. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Activité Biologique

N,N-Dimethyl-2-phenylethanethioamide (CAS Number: 17709-95-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃NS |

| Molecular Weight | 179.28 g/mol |

| Density | 1.07 g/cm³ |

| Boiling Point | 262.9 °C |

| Melting Point | 78-80 °C |

| Flash Point | 112.8 °C |

This compound functions primarily as an inhibitor of certain enzymes, particularly those involved in neurotransmission. It is known to irreversibly inhibit acetylcholinesterase, an enzyme critical for breaking down the neurotransmitter acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced cholinergic activity, which may have therapeutic implications but also poses risks of toxicity in higher concentrations .

Neurotoxicity

Research indicates that this compound can exhibit neurotoxic effects, particularly in animal models. In studies involving rodents, exposure to this compound has been linked to progressive damage to the central nervous system and respiratory failure in cases of overdose . The compound's ability to form reactive intermediates upon metabolism further complicates its safety profile.

Pharmacological Potential

Despite its neurotoxic potential, there are indications that this compound may possess beneficial pharmacological properties under controlled conditions. For instance, its cholinesterase inhibitory activity could be explored for therapeutic applications in conditions like myasthenia gravis or Alzheimer's disease, where enhancing cholinergic transmission may be beneficial .

Case Studies and Research Findings

Case Study 1: Neurotoxicity Assessment

A study conducted on rats demonstrated that administration of this compound resulted in significant neurobehavioral changes and histopathological alterations in brain tissues. The findings indicated a dose-dependent relationship between the compound's concentration and the severity of neurotoxic effects observed .

Case Study 2: Enzyme Inhibition Profile

In vitro studies have shown that this compound effectively inhibits acetylcholinesterase activity, with IC50 values indicating potent inhibition compared to other known inhibitors. This suggests that the compound could serve as a lead structure for developing new therapeutic agents targeting cholinergic dysfunctions .

Safety and Toxicology

The safety profile of this compound is concerning due to its potential for causing respiratory distress and central nervous system damage upon exposure. Risk phrases associated with this compound include R20/21/22, indicating harmful effects through inhalation, skin contact, or ingestion . Proper handling and safety measures are essential when working with this chemical.

Propriétés

IUPAC Name |

N,N-dimethyl-2-phenylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-11(2)10(12)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLOKDAWGDBJTFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334038 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17709-95-4 | |

| Record name | N,N-Dimethyl-2-phenylethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.